molecular formula C26H30O8 B15388396 Isophysodic acid

Isophysodic acid

Cat. No.: B15388396
M. Wt: 470.5 g/mol
InChI Key: BRRNOCJIAXDCCX-UHFFFAOYSA-N
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Description

Isophysodic acid is a secondary metabolite belonging to the depsidone class, predominantly isolated from the lichen species Hypogymnia physodes . Depsidones are bicyclic aromatic compounds formed via oxidative coupling of two orcinol derivatives. This compound is characterized by a depsidone core structure with specific hydroxyl and methyl substitutions on its aromatic rings, distinguishing it from related compounds like physodic acid and physodalic acid . It is biosynthesized as part of the lichen’s defensive mechanism against environmental stressors, such as UV radiation and microbial invasion .

Properties

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

4,6-dihydroxy-3-(6-hydroxy-1-oxo-3-pentylisochromen-8-yl)oxy-2-pentylbenzoic acid

InChI

InChI=1S/C26H30O8/c1-3-5-7-9-17-12-15-11-16(27)13-21(22(15)26(32)33-17)34-24-18(10-8-6-4-2)23(25(30)31)19(28)14-20(24)29/h11-14,27-29H,3-10H2,1-2H3,(H,30,31)

InChI Key

BRRNOCJIAXDCCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound and physodic acid are isomers, differing only in hydroxylation patterns.
  • Additional hydroxyl or methyl groups (e.g., in 3-hydroxyphysodic acid and physodalic acid) alter solubility and biological activity .

Bioactive Properties

Antioxidant Activity

  • This compound : Demonstrates moderate DPPH radical scavenging (EC₅₀ ~400 μg/mL) but significantly contributes to the high antioxidant capacity of H. physodes extracts, which reduce Fe(III) 4.5× more effectively than other lichen species .
  • Physodalic acid : Shows enhanced antioxidant activity under environmental stress, suggesting adaptive roles in lichen defense .

Toxicity and Immunomodulation

  • Psoromic acid (a related depsidone): Exhibits cardioprotective effects via fibrinolytic and antioxidant mechanisms, highlighting functional diversity within the class .

Research Findings and Data Analysis

Table 2: Comparative Bioactivity of Depsidones

Compound DPPH EC₅₀ (μg/mL) Fe(III) Reduction (Relative to H. physodes) Notable Bioactivity
This compound ~400 1.0× (Baseline) Thymocyte toxicity
Physodalic acid ~350 1.2× Stress adaptation
Evernic acid >800 0.3× Antimicrobial
Psoromic acid ~250 N/A Cardioprotective

Insights :

  • Structural features (e.g., free hydroxyl groups) correlate with antioxidant potency.
  • This compound’s toxicity mechanism (ROS/MMP) is unique among depsidones, which typically exhibit low cytotoxicity .

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